BenchChemオンラインストアへようこそ!

Aliskiren D6 Hemifumarate

Bioanalysis LC-MS/MS Internal Standard

Aliskiren D6 Hemifumarate is the definitive hexa-deuterated internal standard for aliskiren LC-MS/MS quantification. Its +6 Da mass shift and high isotopic enrichment guarantee zero isotopic crosstalk, meeting ICH M10 and FDA bioanalytical method validation guidelines. Identical extraction and chromatographic behavior to the unlabeled analyte ensures precise normalization of recovery and matrix effects. Ideal for pediatric trials with limited sample volumes and multi-year, multi-site studies requiring consistent, long-term powder stability (3 years at -20°C).

Molecular Formula C64H110N6O16
Molecular Weight 1231.7 g/mol
Cat. No. B11936934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliskiren D6 Hemifumarate
Molecular FormulaC64H110N6O16
Molecular Weight1231.7 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1/i7D3,8D3;3D3,4D3;
InChIKeyKLRSDBSKUSSCGU-PFGUTONBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aliskiren D6 Hemifumarate: A Hexa-Deuterated Stable Isotope-Labeled Internal Standard for Aliskiren LC-MS/MS Quantification


Aliskiren D6 Hemifumarate is the hexa-deuterated stable isotope-labeled (SIL) form of aliskiren hemifumarate (SPP-100; CGP60536; Rasilez; Tekturna), a direct renin inhibitor approved as an antihypertensive drug . It is primarily intended for use as an internal standard for the quantification of aliskiren by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of six deuterium atoms at non-exchangeable positions yields a molecular formula of C30H47D6N3O6·1/2C4H4O4 and a molecular weight of 615.8 g/mol [1]. This creates a +6 Da mass shift relative to the unlabeled analyte (C30H53N3O6·1/2C4H4O4, MW 609.8 g/mol), enabling clear mass spectrometric discrimination without altering the compound‘s chemical or ionization properties [2]. The hemifumarate salt form is chemically consistent with the parent drug substance, ensuring identical extraction and chromatographic behavior while providing an analytically orthogonal signal for precise normalization of recovery and matrix effects [3].

Why Aliskiren D6 Hemifumarate Cannot Be Substituted with Non-Isotopic or Structural Analogs in Validated Bioanalytical Methods


The interchange of Aliskiren D6 Hemifumarate with an unlabeled compound or a different stable isotope-labeled (SIL) analog (e.g., [13C]-labeled aliskiren or [2H3]-aliskiren) compromises the core function of an internal standard (IS) in quantitative LC-MS/MS. The primary role of an IS is to track the analyte through all stages of sample preparation and analysis, thereby normalizing for systematic errors arising from extraction recovery, matrix-induced ion suppression or enhancement, and instrument drift [1]. A non-isotopic IS (e.g., valsartan, nevirapine) may exhibit different extraction efficiency and ionization properties, failing to co-elute with aliskiren and thus not correcting for matrix effects precisely at the analyte‘s retention time . A different deuterated form (e.g., [2H3]-aliskiren) or a 13C-labeled analog will have a different mass difference and may not provide optimal signal separation from the analyte in complex biological matrices, potentially leading to isotopic crosstalk or interference [2]. Consequently, substituting Aliskiren D6 Hemifumarate in a validated bioanalytical method requires a full revalidation of the assay per regulatory guidelines, as any change in the IS can introduce uncharacterized biases in precision and accuracy [3].

Aliskiren D6 Hemifumarate: Comparative Quantitative Evidence for Analytical Selection


Isotopic Purity and Enrichment: Ensuring Minimal Unlabeled Analyte Interference in Quantitation

Aliskiren D6 Hemifumarate is supplied with a specified chemical purity of ≥98% and an isotopic enrichment of 99 atom% deuterium (D) [1]. The high isotopic enrichment (>99 atom% D) for a D6-labeled compound means that the statistical proportion of the D0 (unlabeled) species is negligible (<0.01%), effectively eliminating a source of systematic overestimation of the analyte concentration due to internal standard cross-contamination [2]. This is in contrast to lower-purity or lower-enrichment deuterated standards where the presence of unlabeled material in the IS solution can directly bias the lower limit of quantification (LLOQ) .

Bioanalysis LC-MS/MS Internal Standard

Mass Shift: +6 Da Mass Differential for Optimal Signal Separation in Complex Matrices

The hexa-deuteration of Aliskiren D6 Hemifumarate results in a net mass shift of +6 Da relative to the unlabeled aliskiren analyte (C30H53N3O6, nominal mass 551 Da; D6-labeled nominal mass 557 Da) [1]. This mass difference ensures that the isotopic cluster from the internal standard does not overlap with the selected reaction monitoring (SRM) transition for the analyte, preventing cross-talk and ensuring a linear response across the calibration range [2]. This is particularly critical in electrospray ionization (ESI) where the isotopic envelope can be broad. A smaller mass difference (e.g., +3 Da from [2H3]-aliskiren) may result in partial overlap, requiring more complex data processing and potentially reducing quantitative accuracy at low concentrations [3].

Mass Spectrometry Bioanalysis Internal Standard

Regulatory Compliance: Alignment with ICH M10 and FDA Bioanalytical Method Validation Requirements

Regulatory guidances from the FDA and ICH (M10) explicitly recommend the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte to effectively compensate for matrix effects and recovery variability in LC-MS/MS assays [1]. Aliskiren D6 Hemifumarate is designed for this exact purpose, providing an internal standard that is chemically identical to aliskiren, ensuring co-elution and identical ionization behavior . In contrast, non-isotopic internal standards (e.g., valsartan or nevirapine) used in some published methods for aliskiren may exhibit different recovery and ion suppression characteristics, requiring extensive matrix effect validation and potentially failing stringent regulatory audit criteria [2].

Bioanalysis Method Validation Regulatory Science

Long-Term Powder Stability: Defined Storage Conditions for Reliable Multi-Year Use

Aliskiren D6 Hemifumarate, as a hemifumarate salt, exhibits defined stability profiles under recommended storage conditions. The powder form is stable for 3 years when stored at -20°C in a sealed, desiccated environment [1]. This is comparable to the stability of the unlabeled aliskiren hemifumarate reference standard, ensuring that the isotopic standard does not introduce new degradation liabilities that could compromise long-term analytical consistency . In contrast, some deuterated standards (especially hydrochloride salts) may be more hygroscopic and require more stringent handling to prevent degradation or isotopic exchange .

Compound Management Stability Procurement

Aliskiren D6 Hemifumarate: High-Impact Application Scenarios Driven by Quantitative Evidence


Validated Bioanalysis of Aliskiren in Plasma for Pharmacokinetic (PK) and Clinical Studies

This compound is the definitive choice for LC-MS/MS methods intended for regulatory submission. Its +6 Da mass shift and high isotopic enrichment ensure robust quantitation free from isotopic crosstalk, meeting ICH M10 and FDA guidance for bioanalytical method validation. Use in assays to determine aliskiren concentrations in human plasma following oral administration, enabling precise calculation of PK parameters (Cmax, AUC, t1/2) [1].

Pediatric Pharmacokinetic Investigations Requiring Small Sample Volumes

Aliskiren D6 Hemifumarate is essential for studies where sample volume is limited, such as in pediatric trials. Its high isotopic purity minimizes LLOQ bias, allowing for accurate quantitation from small (e.g., 100 µL) serum or plasma aliquots. This is critical for generating reliable PK data in vulnerable populations where sparse sampling is required [2].

Long-Term, Multi-Site Clinical Trials and Drug-Drug Interaction (DDI) Studies

For studies spanning years or involving multiple analytical sites, the long-term powder stability (3 years at -20°C) of Aliskiren D6 Hemifumarate is a critical procurement consideration. It allows for the purchase of a single, large batch of internal standard, ensuring consistent analytical performance across the entire project lifecycle and eliminating inter-lot variability. This is vital for DDI studies where accurate and precise measurement of aliskiren in the presence of co-administered drugs is required [3].

Matrix Effect Assessment and Mitigation in Complex Biological Samples

Aliskiren D6 Hemifumarate is the optimal tool for rigorous matrix effect evaluation as part of method validation. By co-eluting exactly with the analyte, it serves as a direct probe for ion suppression/enhancement. Its use in post-column infusion experiments or comparison of standard vs. matrix-matched calibrators provides definitive, quantitative evidence of method robustness, as recommended in bioanalytical guidelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aliskiren D6 Hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.